2-(2-(Methylthio)ethoxy)propanoic acid
Description
Properties
IUPAC Name |
2-(2-methylsulfanylethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-5(6(7)8)9-3-4-10-2/h5H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQQTWNAJHXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCCSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethoxy)propanoic acid typically involves the reaction of 2-(methylthio)ethanol with a suitable propanoic acid derivative under controlled conditions. One common method involves the esterification of 2-(methylthio)ethanol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Methylthio)ethoxy)propanoic acid may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction efficiency and product consistency. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)ethoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethoxy derivatives.
Scientific Research Applications
2-(2-(Methylthio)ethoxy)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)ethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or activation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sulfur-Containing Propanoic Acid Derivatives
Compounds with sulfur-based substituents exhibit distinct reactivity and bioavailability. Key examples include:
Key Differences :
- Electronic Effects: The methylthio group in the target compound enhances electron-donating capacity compared to the electron-withdrawing chlorine in the chloro-phenoxy analog .
- Solubility: Thiophene-containing analogs (e.g., 2-(thiophen-2-yl)propanoic acid) exhibit lower water solubility due to aromaticity, whereas the methylthioethoxy derivative’s ethoxy spacer may improve solubility in polar solvents .
PEG-Modified Propanoic Acids
Polyethylene glycol (PEG)-linked propanoic acids are notable for their applications in drug delivery and bioconjugation:
Key Differences :
- Hydrophilicity : PEG-modified acids exhibit significantly higher water solubility (>100 mg/mL) due to extensive ether linkages, unlike the target compound’s moderate solubility .
- Synthetic Complexity : The target compound’s synthesis is simpler (single-step thioetherification) compared to multi-step PEGylation processes .
Aromatic and Heterocyclic Propanoic Acids
Aromatic substituents influence pharmacological activity:
Key Differences :
- Pharmacokinetics : Aromatic analogs like the naphthyl derivative are designed for oral bioavailability, whereas the target compound’s aliphatic thioether may favor metabolic stability .
Q & A
Q. What are the recommended synthesis protocols for 2-(2-(Methylthio)ethoxy)propanoic acid, and how can purity be ensured?
Synthesis methods for this compound are typically adapted from patent literature. For example, the preparation involves multi-step organic reactions, as described in Example 76 of WO 2007/064316 A1, which outlines solvent selection, temperature control, and purification steps such as column chromatography . Purity verification requires analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy. Researchers should also monitor reaction progress using TLC (Thin-Layer Chromatography) to minimize byproducts .
Q. What safety protocols are critical for handling 2-(2-(Methylthio)ethoxy)propanoic acid in laboratory settings?
Due to potential carcinogenicity and skin absorption risks, OSHA standards (29 CFR 1910.120) mandate:
- Use of nitrile gloves and Tyvek® protective clothing to prevent dermal exposure.
- Local exhaust ventilation and HEPA-filtered vacuums to minimize airborne particulates.
- Immediate access to eyewash stations and emergency showers .
Contaminated clothing must not be taken home and requires specialized laundering training .
Q. How should researchers address conflicting toxicity data for this compound?
Existing literature shows gaps in acute toxicity and ecotoxicity data . To resolve contradictions:
- Conduct tiered toxicity assays (e.g., Ames test for mutagenicity, zebrafish embryo assays for ecotoxicity).
- Cross-reference OSHA guidelines for workplace exposure limits and NIOSH recommendations for control banding .
Q. What analytical methods are suitable for characterizing decomposition products?
Thermal decomposition (e.g., during combustion) may release hazardous gases like CO and NOx. Researchers should employ:
- Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile byproducts.
- FTIR (Fourier-Transform Infrared Spectroscopy) to detect functional groups in residues .
Advanced Research Questions
Q. How does 2-(2-(Methylthio)ethoxy)propanoic acid interact with biological receptors, and what are the implications for drug design?
Structural analogs, such as phenylalanine derivatives, demonstrate activity as peroxisome proliferator-activated receptor (PPAR) agonists . Computational docking studies (using tools like AutoDock Vina) can predict binding affinities. Experimental validation via SPR (Surface Plasmon Resonance) or radioligand assays is recommended to explore its potential in metabolic disorder therapeutics .
Q. What strategies optimize reaction yields in large-scale synthesis?
Key factors include:
- Solvent selection (e.g., THF or DMF for solubility optimization).
- Catalytic systems (e.g., palladium catalysts for coupling reactions).
- Temperature gradients to control exothermic intermediates.
Patent-derived protocols suggest iterative process refinement and in-line analytics (e.g., ReactIR) for real-time monitoring .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies should assess:
- Hydrolysis rates in acidic/basic buffers via UV-Vis spectroscopy.
- Thermal degradation profiles using TGA (Thermogravimetric Analysis).
Preliminary data from related propanoic acid derivatives indicate sensitivity to alkaline conditions, necessitating pH-controlled storage .
Q. What computational models predict its environmental fate and bioaccumulation potential?
Use EPI Suite or QSAR (Quantitative Structure-Activity Relationship) models to estimate logP (lipophilicity) and BCF (Bioconcentration Factor). Experimental validation via OECD 305 guidelines (aquatic bioaccumulation testing) is critical, as existing ecotoxicity data are insufficient .
Methodological and Ethical Considerations
Q. How can researchers address data gaps in carcinogenicity and reproductive toxicity?
Q. What ethical frameworks apply to handling compounds with unconfirmed carcinogenic risks?
Adhere to the WHO’s International Agency for Research on Cancer (IARC) precautionary principle:
- Minimize exposure via engineering controls (e.g., fume hoods).
- Obtain informed consent for human cell line studies.
- Disclose uncertainties in toxicity profiles in publications .
Cross-Disciplinary Applications
Q. How is this compound utilized in drug delivery systems or nanomaterials?
Its ether linkages and biocompatibility make it a candidate for:
- PEGylation of proteins to enhance pharmacokinetics.
- Polymer-based nanocarriers for controlled drug release.
Functionalization protocols (e.g., NHS ester coupling) are detailed in PROTAC linker synthesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
